Ppardelta agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppardelta agonist 1 is a compound that acts on the peroxisome proliferator-activated receptor delta (PPARδ), a member of the nuclear hormone receptor family. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. This compound has shown potential in treating metabolic disorders, such as dyslipidemia and type II diabetes, by enhancing fatty acid metabolism and improving insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppardelta agonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of a substituted benzene ring with appropriate reagents to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation.
Final assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the necessary side chains and functional groups
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ppardelta agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Halogen atoms or other substituents on the benzene ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol are employed for substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Ppardelta agonist 1 has a wide range of scientific research applications, including:
Biology: Investigated for its role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation
Medicine: Explored as a potential therapeutic agent for metabolic disorders, neurodegenerative diseases, and cancer
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Ppardelta agonist 1 exerts its effects by binding to the PPARδ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The activation of these genes leads to increased expression of proteins involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
GW501516: A well-known PPARδ agonist with high specificity and potency.
GW0742: Another PPARδ agonist with similar effects but different chemical structure.
Seladelpar: A selective PPARδ agonist used in the treatment of metabolic disorders.
Uniqueness
Ppardelta agonist 1 is unique due to its specific binding affinity and selectivity for the PPARδ receptor. It has shown promising results in preclinical studies for its potential therapeutic applications, particularly in metabolic and inflammatory diseases .
Properties
Molecular Formula |
C26H27NO5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29) |
InChI Key |
WZFMWAHUFRLQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.